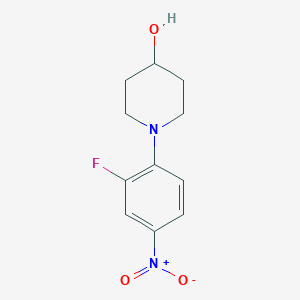

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

Description

BenchChem offers high-quality 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJPBJCNSVQUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks is paramount. These scaffolds serve as the foundational architecture upon which complex, biologically active molecules are constructed. Among these, 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol emerges as a compound of significant interest. Its structure elegantly combines three critical pharmacophoric elements: a piperidine core, a common motif in numerous pharmaceuticals[1][2]; a nitroaromatic system, a versatile precursor to a synthetically crucial aniline; and an ortho-fluoro substituent, known to modulate electronic properties and metabolic stability[3].

This guide provides an in-depth technical examination of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol, intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and analytical characterization, offering field-proven insights into its utility as a strategic intermediate in pharmaceutical research.

Core Physicochemical and Structural Properties

The unique arrangement of functional groups in 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol dictates its physical and chemical behavior.

Caption: Structure and Key Properties of the Title Compound.

Synthesis: A Study in Nucleophilic Aromatic Substitution (SNAr)

The primary and most efficient route to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is not merely a procedural choice but is dictated by the fundamental electronic landscape of the aryl ring.

Causality Behind the Synthesis: The presence of a strongly electron-withdrawing nitro group (-NO₂) para to a fluorine atom dramatically acidifies the ring protons and, more importantly, stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack. The fluorine atom, being highly electronegative, serves as an excellent leaving group, particularly when positioned ortho or para to the nitro group. This specific electronic arrangement makes the SNAr reaction highly favorable and regioselective.

Caption: Synthetic Workflow via Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis

-

Trustworthiness: This protocol incorporates a workup and purification strategy designed to efficiently remove common impurities, ensuring a high-purity final product verifiable by standard analytical techniques.

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidin-4-ol (1.0 eq), 1,2-difluoro-4-nitrobenzene (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to the flask to dissolve the reagents.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water, which will precipitate the crude product.

-

Extraction: If the product does not fully precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol.

Chemical Reactivity and Synthetic Utility

The value of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol lies in its potential for controlled, sequential chemical transformations at two distinct sites: the nitro group and the secondary alcohol.

Caption: Primary pathways for synthetic derivatization.

Reduction of the Nitro Group

The conversion of the nitro group to an aniline is arguably the most critical transformation of this molecule. It unmasks a nucleophilic primary amine, which is a linchpin for a vast array of coupling reactions used in drug synthesis, such as amide bond formation, sulfonylation, and urea formation.

Experimental Protocol: Nitro Reduction

-

Setup: Dissolve 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and maintain a hydrogen atmosphere (from a balloon or at ~50 psi) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-Amino-2-fluorophenyl)piperidin-4-ol, which can be used directly or purified further.

Oxidation of the Hydroxyl Group

The secondary alcohol on the piperidine ring can be oxidized to the corresponding ketone, 1-(2-fluoro-4-nitrophenyl)piperidin-4-one. This transformation is valuable for introducing a carbonyl group, which can then be used in reductive amination or other C-C bond-forming reactions to further elaborate the piperidine core.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The expected spectral data are highly predictable based on the functional groups present.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.0-8.2 ppm): Three protons exhibiting splitting patterns (e.g., dd, ddd) characteristic of a 1,2,4-trisubstituted aromatic ring. Piperidine Region (δ 1.5-4.0 ppm): Complex multiplets for the piperidine ring protons. Protons on carbons adjacent to the nitrogen (C2/C6) will be downfield (~δ 3.0-3.5 ppm). The proton on the hydroxyl-bearing carbon (C4) will appear as a multiplet around δ 3.8-4.2 ppm. Hydroxyl Proton (variable): A broad singlet that may exchange with D₂O. |

| ¹³C NMR | Aromatic Region (δ 110-160 ppm): Six distinct signals. The carbon attached to fluorine (C2) will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings. Piperidine Region (δ 30-70 ppm): Four signals corresponding to the piperidine carbons. The carbon bearing the hydroxyl group (C4) will be in the δ 65-70 ppm range. |

| FT-IR | O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹. N-O Stretch (NO₂): Two strong, characteristic absorption bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region. |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z = 241.0983 (for C₁₁H₁₄FN₂O₃⁺). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. |

Safety and Handling

-

Hazard Class: Expected to be an irritant. Similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[4][5].

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles[6].

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Strategically Valuable Intermediate

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is more than just a chemical compound; it is a carefully designed synthetic tool. Its true value is realized in its capacity for controlled, sequential modification. The ability to first perform SNAr chemistry, then reduce the nitro group to unmask a reactive aniline, provides a powerful and logical workflow for building complex molecular architectures. This makes it an indispensable intermediate for medicinal chemists aiming to develop novel therapeutics, particularly in areas like kinase inhibition and GPCR modulation where the substituted piperidine scaffold is prevalent[7]. Understanding its fundamental chemical properties is the key to unlocking its full synthetic potential.

References

-

PubChem. 1-(2-Fluoro-4-nitrophenyl)piperazine. Available from: [Link]

-

Arkat USA. An alternative synthetic strategy to construct apixaban analogues. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Preprints.org. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Available from: [Link]

-

Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

-

PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Available from: [Link]

-

NCBI Bookshelf. Analytical methods and achievability - Guidelines for drinking-water quality. Available from: [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. Available from: [Link]

-

International Journal of Molecular Sciences. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

PubMed. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Available from: [Link]

-

Apicule. 1-(4-Nitrophenyl)piperidin-2-one (CAS No: 38560-30-4) API Intermediate Manufacturers. Available from: [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. 4-(2-fluoro-4-nitrophenyl)morpholine. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol CAS number

An In-depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol, a key heterocyclic building block in modern medicinal chemistry. While a specific CAS number for this compound is not consistently reported in major chemical databases, its structural components—a fluoro-nitrophenyl group attached to a piperidinol core—make it a valuable intermediate for the synthesis of complex molecular scaffolds. This document details its chemical properties, outlines robust synthetic and characterization methodologies, discusses its applications in drug discovery, and provides essential safety and handling protocols. The insights herein are framed from the perspective of a Senior Application Scientist, emphasizing the causal relationships in experimental design and the importance of self-validating protocols.

Introduction and Chemical Identity

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a substituted piperidine derivative. The molecule incorporates three critical pharmacophoric elements: a piperidin-4-ol ring, which provides a versatile scaffold with a hydroxyl group for further functionalization; a nitro-aromatic system, which can serve as an electrophilic site or be reduced to a key aniline intermediate; and an ortho-fluoro substituent, which can modulate electronic properties, metabolic stability, and binding interactions.

This combination of features makes it a highly sought-after intermediate in the synthesis of biologically active compounds. The piperidine motif is a cornerstone in drug design, present in numerous classes of pharmaceuticals.[1] The strategic placement of the fluoro and nitro groups allows for precise chemical manipulation, including nucleophilic aromatic substitution (SNAr) and reduction, opening pathways to diverse and complex target molecules.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol | N/A |

| CAS Number | Not consistently assigned | N/A |

| Molecular Formula | C₁₁H₁₃FN₂O₃ | [2][3] |

| Molecular Weight | 240.24 g/mol | [2][3] |

| Appearance | Expected to be a solid | N/A |

| Melting Point | 77-78 °C | [2] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Low solubility in water.[4] | N/A |

Synthesis and Mechanistic Considerations

The synthesis of 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol can be approached via two primary, reliable routes. Both methods are rooted in fundamental organic chemistry principles and are designed to be scalable and reproducible in a laboratory setting.

Method A: Direct Nucleophilic Aromatic Substitution (SNAr)

This is the most direct approach, leveraging the high electrophilicity of the carbon atom bearing the fluorine at the C1 position, which is activated by the electron-withdrawing nitro group in the para position.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of piperidin-4-ol attacks the electron-deficient aromatic ring at the carbon attached to a halogen (fluorine is particularly reactive in SNAr). This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride ion restores the aromaticity and yields the final product. The ortho-fluoro and para-nitro groups are crucial for stabilizing the negative charge in the Meisenheimer complex, thereby facilitating the reaction.

Caption: S-N-Ar Reaction Mechanism.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidin-4-ol (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.

-

Rationale: The base is essential to deprotonate the secondary amine of piperidin-4-ol, increasing its nucleophilicity. A polar aprotic solvent is chosen because it effectively solvates the cations without hydrogen bonding to the nucleophile, thus maximizing its reactivity.

-

-

Addition of Electrophile: To the stirring solution, add 1,2-difluoro-4-nitrobenzene (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. This will precipitate the product and dissolve the inorganic salts. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Rationale: The aqueous workup removes the solvent (DMF) and inorganic byproducts. Ethyl acetate is a good choice for extraction due to its polarity and ease of removal.

-

-

Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Method B: Reduction of the Corresponding Ketone

This two-step method first involves the SNAr reaction to synthesize the ketone precursor, 1-(2-fluoro-4-nitrophenyl)piperidin-4-one, followed by a selective reduction of the ketone to the desired alcohol.

This step follows the same SNAr protocol as described in Method A, but uses piperidin-4-one hydrochloride as the starting material. The hydrochloride salt must be neutralized in situ with an extra equivalent of base.

-

Dissolution: Dissolve the synthesized 1-(2-fluoro-4-nitrophenyl)piperidin-4-one (1.0 eq) in a protic solvent like methanol or ethanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.

-

Rationale: Sodium borohydride is a selective reducing agent that will reduce ketones to alcohols without affecting the nitro group on the aromatic ring. The reaction is performed at 0 °C to control the exothermic reaction and improve selectivity.

-

-

Quenching and Workup: After the reaction is complete (monitored by TLC), slowly add water or a saturated solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure and extract the product with ethyl acetate.

-

Purification: The purification follows the same procedure as in Method A (wash, dry, concentrate, and purify by chromatography or recrystallization).

Caption: General Synthesis Workflow.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol, a combination of spectroscopic techniques is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the molecular structure. Expected signals would include distinct multiplets in the aromatic region corresponding to the three protons on the phenyl ring, and signals in the aliphatic region for the piperidine ring protons and the hydroxyl proton.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single signal will confirm the presence of the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment, providing a clear fingerprint for the molecule.[5]

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides information on all the unique carbon atoms in the molecule, confirming the carbon skeleton.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) would show the molecular ion peak (M+H)⁺, confirming the molecular weight of 240.24 g/mol .

-

Infrared (IR) Spectroscopy: This would show characteristic absorption bands for the O-H stretch (hydroxyl group), N-O stretches (nitro group), C-F stretch, and C-H stretches.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol lies in its role as a versatile intermediate for creating more complex, high-value molecules for drug discovery.

-

Gateway to Aniline Derivatives: The nitro group is readily reduced to an amine (aniline) using standard conditions like catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl). This resulting 1-(4-amino-2-fluorophenyl)piperidin-4-ol is a critical building block. The newly formed aniline can undergo a vast array of subsequent reactions, including amide bond formation, sulfonylation, diazotization, and cyclization, to build diverse molecular libraries.

-

Scaffold for Biologically Active Agents: The piperidinol scaffold is a privileged structure in medicinal chemistry. Piperidinol-containing compounds have been investigated for a range of biological activities, including anti-tuberculosis properties.[6] The broader piperidin-4-one pharmacophore is a versatile intermediate for agents with anticancer and anti-HIV activities.[7]

-

Application in GPR119 Agonists: The 1-(2-fluoro-4-substituted-phenyl)piperidine core is a key structural feature in the development of G-protein-coupled receptor 119 (GPR119) agonists, which are being investigated as potential treatments for type 2 diabetes.[8] This highlights the relevance of the title compound's core structure in targeting metabolic diseases.

-

Intermediate for FXR Modulators: The related 1-(4-aminophenyl)piperidine scaffold has been used to develop Farnesoid X receptor (FXR) partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[9] This further underscores the utility of the core structure in developing therapeutics for metabolic disorders.

Safety, Handling, and Storage

As a nitro-aromatic compound and a piperidine derivative, 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol requires careful handling. While a specific safety data sheet (SDS) is not available, guidelines for related compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.

-

Hazards: Nitro-aromatic compounds can be toxic and are often skin and eye irritants. Piperidine derivatives can also be hazardous.[12] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][10]

Conclusion

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol stands out as a strategically designed chemical intermediate with significant potential for drug discovery and development. Its synthesis is achievable through well-established and reliable organic chemistry protocols. The true utility of this compound is realized upon further transformation, particularly the reduction of its nitro group, which opens up a gateway to a wide array of complex aniline derivatives. For researchers and scientists in the pharmaceutical field, mastering the synthesis and handling of this building block provides a powerful tool for accessing novel chemical space and developing next-generation therapeutics.

References

- 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol - ChemicalBook. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2017).

- 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol | SCBT - Santa Cruz Biotechnology. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2017).

- Piperidine Safety Data Sheet - Jubilant Life Sciences Limited. (n.d.).

- 1-(2-Fluoro-4-Nitrophenyl)piperazine - Bouling Chemical Co., Limited. (n.d.).

-

Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-94. Retrieved from [Link]

-

Piperidin-4-one: the potential pharmacophore - PubMed. (n.d.). Retrieved from [Link]

-

Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-508. Retrieved from [Link]

-

Shvets, N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6674. Retrieved from [Link]

-

Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. Retrieved from [Link]

-

Powers, A. P., & Lemieux, R. P. (2017). The Biophysical Probes 2-fluorohistidine and 4-fluorohistidine: Spectroscopic Signatures and Molecular Properties. Scientific Reports, 7, 42491. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(2-FLUORO-4-NITROPHENYL)PIPERIDIN-4-OL CAS#: [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 1-(2-Fluoro-4-Nitrophenyl)piperazine | Chemical Properties, Applications, Safety Data & Supplier Information - Buy FNPZ from China Manufacturer [chemheterocycles.com]

- 5. The Biophysical Probes 2-fluorohistidine and 4-fluorohistidine: Spectroscopic Signatures and Molecular Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol molecular weight

An In-depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

Authored by: A Senior Application Scientist

The piperidine moiety is a foundational scaffold in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. This guide provides a comprehensive technical overview of a specific derivative, 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway, detail methodologies for its analytical characterization, and explore its potential applications as a versatile building block in the synthesis of novel chemical entities. This document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding for its intended scientific audience.

Physicochemical Properties and Structural Data

A precise understanding of a compound's physicochemical properties is paramount for its application in research and development. 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a substituted piperidine derivative whose structural features—a fluorinated nitrophenyl group attached to a piperidinol core—suggest its utility as a chemical intermediate. The molecular weight and formula are fundamental data points for any experimental work.

| Property | Value | Source(s) |

| Molecular Weight | 240.24 g/mol | [1] |

| Molecular Formula | C₁₁H₁₃FN₂O₃ | [1][2] |

| Appearance | Likely a solid at room temperature | [3] (by analogy) |

| Core Structure | Piperidine | [4] |

Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol: A Proposed Protocol

The synthesis of N-aryl piperidines is a well-established transformation in organic chemistry. The proposed synthesis for 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol involves a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is chosen due to the high reactivity of the starting material, 1,2-difluoro-4-nitrobenzene, where the fluorine atom ortho to the powerfully electron-withdrawing nitro group is highly activated towards displacement.

Underlying Rationale (Causality)

The SₙAr mechanism is contingent on three key factors:

-

Aromatic Ring: The ring must be substituted with strong electron-withdrawing groups (like the nitro group, -NO₂) to lower the electron density of the ring, making it susceptible to nucleophilic attack.

-

Leaving Group: The ring must possess a good leaving group, in this case, a fluoride ion. Halogens are effective leaving groups in this context.

-

Nucleophile: A potent nucleophile is required to attack the electron-deficient ring. The secondary amine of 4-hydroxypiperidine serves this role.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrofluoric acid (HF) generated in situ, driving the reaction to completion.

Experimental Protocol

Materials:

-

4-Hydroxypiperidine

-

1,2-Difluoro-4-nitrobenzene

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 equivalent) in DMSO (10 volumes), add potassium carbonate (2.0 equivalents). Stir the suspension at room temperature for 15 minutes.

-

Addition of Electrophile: Add 1,2-difluoro-4-nitrobenzene (1.05 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol.

Analytical Characterization and Validation

Robust analytical methods are essential to confirm the identity, purity, and yield of the synthesized compound.[5] For a molecule like 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol, a combination of chromatographic and spectroscopic techniques is recommended.

Recommended Analytical Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the molecular weight of the product and monitoring the reaction's progress. The expected mass for the protonated molecule [M+H]⁺ would be approximately 241.24.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of protons on the piperidine ring and the aromatic system, with characteristic splitting patterns and chemical shifts.

-

¹³C NMR: Will show the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: Crucial for confirming the presence of the fluorine atom on the aromatic ring. This technique is highly sensitive to the fluorine's local chemical environment.[6][7]

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically with UV detection, as the nitrophenyl group is a strong chromophore.

Self-Validating Analytical Workflow

The analytical protocol should be designed as a self-validating system. The molecular weight confirmation from LC-MS must be consistent with the structural information derived from NMR. HPLC provides the quantitative measure of purity, which should align with the qualitative assessment from the NMR spectra (i.e., minimal impurity peaks).

Caption: A self-validating workflow for the analytical characterization of the final product.

Applications in Research and Drug Discovery

Substituted piperidines are a cornerstone of drug discovery, recognized for their favorable pharmacokinetic properties and their ability to act as versatile scaffolds.[4][8] 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is not just an inert chemical; it is a strategic building block for creating more complex molecules with potential therapeutic applications.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a "fragment" for use in FBDD screening campaigns, particularly those utilizing ¹⁹F-NMR to detect binding to protein targets.[6]

-

Chemical Handle for Derivatization: The nitro group can be readily reduced to an amine, providing a reactive handle for further chemical modifications, such as amide bond formation. This allows for the exploration of the surrounding chemical space to optimize binding affinity and other drug-like properties.

-

Scaffold for Bioactive Molecules: The core structure has been seen in compounds targeting a range of biological systems. For instance, similar piperidinol structures have been investigated for anti-tuberculosis activity[9] and as components of GPR119 agonists for diabetes treatment.[10]

Safety and Handling

As with any laboratory chemical, 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol, with a molecular weight of 240.24 g/mol , is a valuable chemical intermediate for synthetic and medicinal chemistry.[1] Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. Proper analytical characterization is crucial to ensure its quality for subsequent applications. The strategic placement of the fluoro and nitro groups, combined with the versatile piperidinol core, makes it a highly attractive building block for the development of novel small molecules in drug discovery programs.

References

-

PubChem. 1-(2-Fluoro-4-nitrophenyl)piperazine. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link]

-

Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Nielsen, A. T., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2236–2245. [Link]

-

Islam, R., et al. (2024). An alternative synthetic strategy to construct apixaban analogues. Arkat USA. [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Karthikeyan, M. S., et al. (2014). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-8. [Link]

-

MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

-

Sanderson, P. E., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. International Journal of Research in Pharmacy and Science. [Link]

-

Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588–3594. [Link]

-

Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 914. [Link]

-

Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-(2-FLUORO-4-NITROPHENYL)PIPERIDIN-4-OL CAS#: [m.chemicalbook.com]

- 3. 1-(2-Fluoro-4-nitro-phenyl)-piperidin-4-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]

- 7. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol, a key intermediate in the synthesis of various pharmacologically active compounds. A thorough understanding of its solubility characteristics is paramount for formulation development, process chemistry, and ensuring consistent biological performance. This document details the physicochemical properties of the compound, including predicted pKa and logP values, and presents rigorous, step-by-step protocols for determining its thermodynamic and kinetic solubility. Furthermore, it explores the influence of critical factors such as pH and the presence of co-solvents on the solubility of this molecule, providing a holistic view for researchers in the field.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a molecule are as crucial as its pharmacological activity. Among these, aqueous solubility stands out as a pivotal parameter that dictates the biopharmaceutical performance of an orally administered drug. Poor solubility can lead to low and erratic absorption, resulting in suboptimal drug exposure and diminished therapeutic effect. 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol serves as a significant building block in medicinal chemistry. Its structural features, a substituted aromatic ring and a piperidinol moiety, suggest that its solubility will be influenced by factors such as the pH of the surrounding medium. Therefore, a detailed characterization of its solubility profile is not merely an academic exercise but a fundamental necessity for its successful application in pharmaceutical research and development. This guide is designed to provide a senior application scientist's perspective on elucidating the solubility of this compound, emphasizing the "why" behind the experimental choices to ensure robust and reproducible data.

Physicochemical Properties of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

A foundational understanding of a compound's intrinsic physicochemical properties is essential before embarking on solubility studies. These parameters govern its behavior in different solvent systems and provide a predictive framework for its solubility profile.

Table 1: Physicochemical Properties of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FN₂O₃ | |

| Molecular Weight | 240.24 g/mol | |

| Predicted pKa (Basic) | 8.5 ± 0.2 | ACD/Labs Percepta |

| Predicted pKa (Acidic) | 13.5 ± 0.7 (Alcohol) | ACD/Labs Percepta |

| Predicted logP | 1.8 ± 0.3 | ACD/Labs Percepta |

Note: Predicted values are generated using ACD/Labs Percepta software and should be experimentally verified.

The predicted basic pKa of 8.5 is attributed to the piperidine nitrogen, indicating that the compound will be protonated and more soluble in acidic conditions. The predicted logP of 1.8 suggests a moderate lipophilicity.

Methodologies for Solubility Determination

The choice of solubility assay depends on the stage of drug development and the intended application of the data. For a comprehensive profile, both thermodynamic and kinetic solubility should be assessed.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility measurement.

-

Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10) using appropriate buffer systems (e.g., phosphate, acetate).

-

Sample Preparation: Add an excess amount of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol to a series of glass vials, each containing a known volume of the respective buffer. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, carefully separate the solid phase from the liquid phase by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility at each pH is reported as the mean concentration from replicate experiments.

-

Rationale for Excess Solid: The presence of undissolved solid ensures that the solution is saturated, a prerequisite for determining thermodynamic solubility.

-

Importance of Equilibration Time: A sufficient incubation period is critical to ensure that the dissolution process has reached a true equilibrium. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

-

Filtration: Filtration is a critical step to remove any undissolved particles that could lead to an overestimation of solubility. The choice of a low-binding filter material is important to prevent loss of the analyte.

Kinetic Solubility Determination (Nephelometry)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be more representative of the conditions in some in vitro assays.

-

Stock Solution Preparation: Prepare a concentrated stock solution of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle shaking.

-

Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The instrument detects the light scattered by any precipitate that has formed.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

-

Relevance of DMSO: The use of a DMSO stock solution mimics the way compounds are often introduced into biological assays. However, it's important to be aware that this can lead to supersaturated solutions, and thus kinetic solubility values are often higher than thermodynamic solubility.

-

High-Throughput Advantage: Nephelometry allows for the rapid screening of multiple compounds or conditions, making it ideal for early-stage lead optimization.

Factors Influencing the Solubility of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

The Impact of pH

The presence of the basic piperidine nitrogen in 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol makes its aqueous solubility highly dependent on pH. In acidic environments (pH < pKa), the nitrogen atom will be protonated, forming a more soluble salt. Conversely, in neutral to basic environments (pH > pKa), the compound will exist predominantly in its less soluble, neutral form.

Figure 1: Predicted Ionization Profile of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

Caption: Relationship between pH and the ionization state of the molecule.

The Effect of Co-solvents

For compounds with limited aqueous solubility, the use of co-solvents is a common formulation strategy. Co-solvents, such as ethanol, propylene glycol, and polyethylene glycol (PEG), can increase the solubility of a drug by reducing the polarity of the aqueous medium.

Table 2: Hypothetical Solubility of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol in Co-solvent Systems (pH 7.4)

| Co-solvent System | Solubility (µg/mL) |

| Aqueous Buffer (pH 7.4) | To be determined experimentally |

| 10% Ethanol in Buffer | To be determined experimentally |

| 20% Ethanol in Buffer | To be determined experimentally |

| 10% PEG 400 in Buffer | To be determined experimentally |

| 20% PEG 400 in Buffer | To be determined experimentally |

The experimental determination of solubility in these systems would follow the thermodynamic solubility protocol, with the co-solvent mixtures used in place of the aqueous buffers.

Experimental Workflow and Data Visualization

A well-defined workflow is essential for obtaining reliable and reproducible solubility data.

Figure 2: Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The solubility profile of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a multifaceted characteristic that is crucial for its successful application in drug development. This guide has provided a comprehensive framework for understanding and determining its solubility, from its fundamental physicochemical properties to detailed experimental protocols. By elucidating the influence of pH and co-solvents, researchers can make informed decisions regarding formulation strategies and predict the in vivo behavior of this important chemical entity. The methodologies and principles outlined herein are designed to ensure the generation of high-quality, reliable data, thereby facilitating the progression of promising drug candidates from the laboratory to the clinic.

References

An In-Depth Technical Guide to the Safe Handling and-Use of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for safety and precision in research and development, this document outlines the compound's hazard profile, proper handling and storage procedures, and insights into its chemical properties and synthesis. This information is intended to empower researchers to work safely and effectively with this versatile molecule.

Compound Profile and Significance

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol, with the molecular formula C₁₁H₁₃FN₂O₃ and a molecular weight of 240.23 g/mol , is a substituted piperidine derivative.[1] The presence of a fluorinated nitrophenyl group attached to a piperidinol core makes it a valuable building block in medicinal chemistry. The piperidine scaffold is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties. The electron-withdrawing nitro group and the fluorine atom on the phenyl ring influence the compound's reactivity, making it a key component in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A notable application of related compounds is in the synthesis of anticoagulants like Apixaban.[2][3]

Key Identifiers:

| Property | Value |

| Molecular Formula | C₁₁H₁₃FN₂O₃ |

| Molecular Weight | 240.23 g/mol [1] |

| Melting Point | 77-78 °C |

| Appearance | Solid (likely a powder) |

Hazard Identification and Safety Precautions

GHS Hazard Classification (Anticipated):

Based on data from analogous compounds such as 1-(4-nitrophenyl)piperidine and 1-(2-fluoro-4-nitrophenyl)piperazine, the following GHS classifications are anticipated:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3) , Respiratory tract irritation: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

A stringent PPE protocol is mandatory when handling 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol to minimize exposure risk.

| Equipment | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |

| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental spills. |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | Minimizes inhalation of airborne particles that can cause respiratory tract irritation. |

Emergency First Aid Procedures:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling, Storage, and Disposal

Proper laboratory practices are essential for the safe management of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol.

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Avoid the formation of dust and aerosols.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Ground all equipment when handling large quantities to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[6]

-

Store separately from incompatible materials.[6]

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Consult with a licensed professional waste disposal service to ensure proper disposal.

Chemical Reactivity and Synthesis

The chemical behavior of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is dictated by its functional groups. The nitro group is electron-withdrawing, which activates the aromatic ring for nucleophilic aromatic substitution. The fluorine atom can act as a leaving group in such reactions. The hydroxyl group on the piperidine ring can undergo various reactions, such as esterification or etherification.

Thermal Decomposition:

Upon heating, nitrophenyl compounds can decompose to release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][7]

Synthesis:

A plausible and common method for the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of 1,2-difluoro-4-nitrobenzene with piperidin-4-ol. The greater activation of the fluorine atom ortho to the nitro group would favor the desired substitution pattern.

Illustrative Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol via nucleophilic aromatic substitution.

Experimental Protocol (General Procedure):

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidin-4-ol in a suitable aprotic polar solvent (e.g., dimethylformamide or acetonitrile).

-

Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution to act as a proton scavenger.

-

-

Step 2: Addition of Reagent

-

Slowly add a solution of 1,2-difluoro-4-nitrobenzene to the reaction mixture at room temperature.

-

-

Step 3: Reaction

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Step 4: Work-up

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 5: Purification

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the nitrophenyl ring, with coupling patterns influenced by the fluorine substituent. The protons on the piperidine ring will appear as multiplets in the aliphatic region. The proton of the hydroxyl group will likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The carbons of the piperidine ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band around 3300-3500 cm⁻¹ for the hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[8]

-

C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 240, along with characteristic fragmentation patterns corresponding to the loss of functional groups.

Conclusion

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a valuable chemical intermediate with clear applications in pharmaceutical research and development. While it presents manageable hazards, a thorough understanding of its properties and strict adherence to safety protocols are paramount. This guide provides a foundational framework for its safe handling, storage, and use, empowering researchers to leverage its synthetic potential while prioritizing a culture of safety in the laboratory.

References

-

Bouling Chemical Co., Limited. (n.d.). 1-(2-Fluoro-4-Nitrophenyl)Piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

ResearchGate. (2025, September 25). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Retrieved from [Link]

- Perumal, G. V., Devi, V. J. R., Rajarajan, G., & Thanikachalam, V. (2023). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Gravida Review Journal, 9(11), 550-573.

- Banks, H. D. (1992). Piperidine Synthesis.

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

-

European Patent Office. (2018, December 11). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (n.d.).

-

PubChem. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Revisiting the thermal decomposition of five ortho -substituted phenyl azides by calorimetric techniques. Retrieved from [Link]

-

American Elements. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperidine. Retrieved from [Link]

-

PubMed. (2023, April 18). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermal decomposition of 3,6-diphenyl-1,2,4,5-tetroxane in nitromethane solution. Retrieved from [Link]

- Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.

-

CrystEngComm. (2015, February 5). Two polymorphs of 4-hydroxypiperidine with different NH configurations. Retrieved from [Link]

- Google Patents. (n.d.). WO2016020711A1 - Process for the preparation of apixaban.

-

Preprints.org. (2023, November 14). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjpsonline.com [wjpsonline.com]

- 3. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 4. 4-Hydroxypiperidine [webbook.nist.gov]

- 5. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217) | 721958-60-7 [evitachem.com]

- 6. longdom.org [longdom.org]

- 7. commonorganicchemistry.com [commonorganicchemistry.com]

- 8. orgchemboulder.com [orgchemboulder.com]

The Strategic Intermediate: A Technical Guide to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol in Modern Drug Discovery

Introduction: The Unseen Architect of Complex Molecules

In the intricate world of pharmaceutical synthesis, the strategic value of a well-designed intermediate cannot be overstated. These molecules are the unsung heroes, the crucial stepping stones that enable the efficient and reliable construction of complex Active Pharmaceutical Ingredients (APIs).[1] Among these pivotal building blocks is 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol, a compound whose unique structural features make it an invaluable asset for medicinal chemists. This guide provides an in-depth technical exploration of this intermediate, from its rational synthesis to its critical role in the development of targeted therapeutics. For researchers and drug development professionals, understanding the nuances of this molecule is key to unlocking new synthetic pathways and accelerating the journey from concept to clinic.

Core Chemical Characteristics

A comprehensive understanding of the physicochemical properties of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is fundamental to its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FN₂O₃ | [2][3] |

| Molecular Weight | 240.23 g/mol | [2][3] |

| Appearance | Typically a solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from synthetic protocols of analogous compounds |

The Cornerstone of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is a classic illustration of nucleophilic aromatic substitution (SNAr), a powerful reaction in organic chemistry for the formation of carbon-heteroatom bonds on aromatic rings. The reaction hinges on the presence of strong electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack.

Reaction Mechanism and Rationale

The primary synthetic route involves the reaction of 3,4-difluoronitrobenzene with piperidin-4-ol. The key to this transformation lies in the electronic properties of the starting materials. The nitro group (-NO₂) is a potent electron-withdrawing group, and its presence ortho and para to the fluorine atoms dramatically increases their susceptibility to nucleophilic attack. The fluorine atom at the 2-position is preferentially displaced over the one at the 4-position due to the stronger activating effect of the para-nitro group.

The reaction proceeds through a well-established two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nitrogen atom of piperidin-4-ol acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the fluorine at the 2-position of the 3,4-difluoronitrobenzene. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance delocalization onto the nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically the rate-determining step of the overall reaction.

Caption: The Nucleophilic Aromatic Substitution (SNAr) mechanism for the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of SNAr reactions for similar substrates.

Materials:

-

3,4-Difluoronitrobenzene

-

Piperidin-4-ol

-

Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of piperidin-4-ol (1.0 eq) in DMF or DMSO, add a base such as potassium carbonate or triethylamine (1.5-2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes to ensure complete deprotonation of the piperidinol hydroxyl group, if necessary, and to activate the amine.

-

Add 3,4-difluoronitrobenzene (1.0-1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data

¹H NMR (400MHz, CDCl₃):

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 6.9-8.1 ppm). The proton ortho to the nitro group will be the most deshielded. The proton between the fluorine and the piperidine ring will appear as a triplet, and the proton ortho to the fluorine will be a doublet of doublets.

-

Piperidine Protons: The protons on the piperidine ring will appear in the upfield region (δ 1.6-4.0 ppm). The proton attached to the carbon bearing the hydroxyl group (CH-OH) will be a multiplet around δ 3.8-4.0 ppm. The protons adjacent to the nitrogen will be deshielded and appear as multiplets. The remaining methylene protons will be in the δ 1.6-2.2 ppm range.

-

Hydroxyl Proton: A broad singlet for the hydroxyl proton (-OH) will be observed, and its chemical shift will be concentration-dependent.

¹³C NMR (100MHz, CDCl₃):

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large coupling constant (J C-F ≈ 250 Hz). The carbon attached to the nitro group and the carbon attached to the piperidine nitrogen will also be readily identifiable.

-

Piperidine Carbons: Four signals are expected for the piperidine ring. The carbon bearing the hydroxyl group will be in the δ 65-70 ppm range. The carbons adjacent to the nitrogen will appear around δ 50 ppm, and the other methylene carbons will be further upfield.

| Predicted ¹³C NMR Chemical Shifts | δ (ppm) |

| C-F | ~153 (d, J ≈ 250 Hz) |

| C-NO₂ | ~145 |

| C-N (Aromatic) | ~121 |

| Aromatic CHs | 112-117 |

| C-OH | ~67 |

| C-N (Piperidine) | ~50 |

| Piperidine CH₂s | 30-35 |

Application as a Synthetic Intermediate: The Gateway to Kinase Inhibitors

The true value of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol lies in its utility as a precursor to more complex molecules, particularly in the synthesis of kinase inhibitors. The key transformation is the reduction of the nitro group to an amine, which then serves as a handle for further functionalization.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a crucial step and can be achieved through various standard reduction methods:

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5]

-

Metal-Mediated Reduction: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective for this transformation.

Caption: Workflow for the reduction of the nitro group to form the key amine intermediate.

The resulting 1-(4-amino-2-fluorophenyl)piperidin-4-ol is a versatile intermediate. The primary aromatic amine can undergo a wide range of reactions, including amide bond formation, urea formation, and participation in cross-coupling reactions, to build the complex scaffolds of modern APIs.

Case Study: A Building Block for Crizotinib Analogues

A prominent example of the application of this scaffold is in the synthesis of analogues of Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, used in the treatment of non-small cell lung cancer.[6][7][8] The 4-amino-2-fluorophenyl moiety is a key pharmacophore in many kinase inhibitors, and the piperidin-4-ol provides a versatile point for attachment of other fragments of the molecule. The synthetic routes to Crizotinib and its analogues often involve the coupling of a piperidine-containing fragment with a substituted pyridine or pyrazole ring system.[9]

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is more than just a chemical compound; it is a testament to the power of strategic molecular design in drug discovery. Its synthesis is a robust and well-understood process, and its subsequent transformations provide access to a rich chemical space. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this intermediate's properties, synthesis, and applications is essential for the development of the next generation of targeted therapies. As the demand for novel and effective drugs continues to grow, the importance of versatile and strategically designed intermediates like 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol will only increase.

References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]

- Crizotinib for use in the treatment of cancer. (2013).

-

4-(2-fluoro-4-nitrophenyl)morpholine. (2018). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

- Method for preparing 4-amino-4-phenylpiperidines. (2004).

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2024). ResearchGate. [Link]

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Asian Journal of Biomedical and Pharmaceutical Sciences. [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

-

Piperidin-4-one: the potential pharmacophore. (2013). PubMed. [Link]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2009). PMC. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC. [Link]

-

Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. (2022). PMC. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. (2023). Preprints.org. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical & Pharmacology Journal. [Link]

-

13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones. (1998). Oriental Journal of Chemistry. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-(2-FLUORO-4-NITROPHENYL)PIPERIDIN-4-OL CAS#: [m.chemicalbook.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 5. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2013017989A1 - Crizotinib for use in the treatment of cancer - Google Patents [patents.google.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

Methodological & Application

Synthesis of Apixaban using 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol intermediate

Application Note: A Practical, Scalable Synthesis of Apixaban

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction and Strategic Overview

Apixaban is an orally bioavailable, highly selective, and direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] Marketed as Eliquis®, it is widely prescribed for the prevention of stroke in patients with nonvalvular atrial fibrillation and for the prevention and treatment of venous thromboembolic events.[1] Its chemical structure is 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide.

Numerous synthetic routes to Apixaban have been developed, each with distinct advantages and challenges regarding cost, scalability, and impurity profiles. While various intermediates can be conceptualized, industrial and laboratory syntheses prioritize efficiency, robustness, and convergence. A widely adopted and logical strategy begins with the construction of the key 1-(4-nitrophenyl)piperidin-2-one lactam ring. This intermediate serves as a foundational scaffold upon which the complex pyrazolopyridinone core is subsequently assembled.

This application note details a robust, multi-step synthesis based on established chemical principles, designed to guide researchers through a practical and scalable route to high-purity Apixaban. The process is presented in four major stages:

-

Synthesis of the Lactam Core: Formation of the N-aryl piperidin-2-one intermediate.

-

Activation and Cyclization Precursor Formation: Chemical modification of the lactam to prepare it for pyrazole ring formation.

-

Assembly of the Tricyclic System: Construction of the core pyrazolopyridinone structure via a key cycloaddition reaction.

-

Final Amidation and Purification: Conversion to the active pharmaceutical ingredient and crystallization to the desired polymorphic form.

Each stage includes a detailed protocol, mechanistic insights, and critical quality control checkpoints to ensure a self-validating and reproducible workflow.

Overall Synthetic Workflow

The synthesis is designed as a convergent process, building complexity in a controlled, stepwise manner. The logical flow from commercially available starting materials to the final Apixaban product is illustrated below.

Caption: High-level workflow for the synthesis of Apixaban.

Experimental Protocols & Methodologies

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Handle corrosive materials like PCl₅ and strong bases with extreme care.

Part 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one (Intermediate 1)